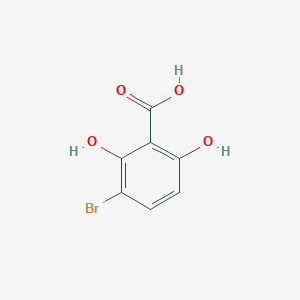

3-Bromo-2,6-dihydroxybenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2,6-dihydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrO4/c8-3-1-2-4(9)5(6(3)10)7(11)12/h1-2,9-10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPCLJSXGFAOJQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1O)C(=O)O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20393784 | |

| Record name | 3-bromo-2,6-dihydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20393784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26792-49-4 | |

| Record name | 3-bromo-2,6-dihydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20393784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Bromo-2,6-dihydroxybenzoic acid synthesis from 2,6-dihydroxybenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the synthesis of 3-Bromo-2,6-dihydroxybenzoic acid from its precursor, 2,6-dihydroxybenzoic acid. The primary synthetic route detailed is the direct electrophilic bromination, a common and effective method for the halogenation of this electron-rich aromatic compound.[1] An alternative synthetic strategy involving a protection-deprotection sequence is also discussed. This document includes detailed, plausible experimental protocols, tables of quantitative data for reagents and products, and visualizations of the synthetic workflows. The content is intended to serve as a comprehensive resource for chemists and researchers in the fields of organic synthesis and pharmaceutical development.

Introduction

This compound is a halogenated derivative of 2,6-dihydroxybenzoic acid. Its structure, featuring a carboxylic acid and two hydroxyl groups on a brominated benzene ring, makes it a potentially valuable intermediate in the synthesis of more complex molecules, including pharmaceutical compounds and other specialty chemicals.[1] The strategic placement of the bromine atom can alter the electronic properties of the ring and provides a handle for further functionalization.[1] This guide focuses on the practical aspects of its synthesis from the readily available 2,6-dihydroxybenzoic acid.

Synthetic Strategies

Two primary strategies for the synthesis of this compound are outlined below.

Direct Electrophilic Bromination

The most direct method for the synthesis of this compound is the electrophilic aromatic substitution of 2,6-dihydroxybenzoic acid.[1] The two hydroxyl groups are strong activating groups, directing the electrophilic bromine to the ortho and para positions. In this case, the C3 and C5 positions are activated. Monobromination is expected to occur preferentially at one of these sites. Common brominating agents for this transformation include N-Bromosuccinimide (NBS) and molecular bromine (Br₂).[1]

Protection-Group-Based Synthesis

An alternative, multi-step approach involves the use of protecting groups to control the regioselectivity of the bromination.[1] This strategy involves:

-

Protection: The hydroxyl groups of 2,6-dihydroxybenzoic acid are converted to a less activating group, such as a methyl ether, to form 2,6-dimethoxybenzoic acid.[1]

-

Bromination: The 2,6-dimethoxybenzoic acid is then brominated.

-

Deprotection: The protecting groups are subsequently removed to yield the final product, this compound.[1]

Experimental Protocols

The following sections provide detailed, plausible experimental protocols for the synthesis of this compound.

Protocol 1: Direct Bromination with N-Bromosuccinimide

This protocol is based on a known procedure for the bromination of 2,6-dihydroxybenzoic acid.

Reaction Scheme:

Figure 1: Direct bromination of 2,6-dihydroxybenzoic acid.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 2,6-Dihydroxybenzoic acid | 154.12 | 2.98 g | 0.0193 mol |

| N-Bromosuccinimide (NBS) | 177.98 | 3.62 g | 0.0203 mol |

| Diisopropylamine | 101.19 | 0.98 g | 0.0097 mol |

| Dichloromethane (CH₂Cl₂) | 84.93 | 35 mL | - |

| 1N Hydrochloric Acid | 36.46 | 20 mL | - |

Procedure:

-

To a solution of 2,6-dihydroxybenzoic acid (2.98 g, 0.0193 mol) and diisopropylamine (0.98 g, 0.0097 mol) in dichloromethane (35 mL), N-bromosuccinimide (3.62 g, 0.0203 mol) is added portion-wise at -78°C.

-

The reaction mixture is allowed to slowly warm to room temperature and stirred for 16 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is stirred in 1N hydrochloric acid (20 mL) for 30 minutes.

-

The resulting precipitate is collected by filtration to yield this compound.

Purification:

-

The crude product can be purified by recrystallization from an ethanol/water mixture.

Expected Yield:

-

Approximately 83%.

Protocol 2: Protection-Bromination-Deprotection Sequence

This protocol is a hypothetical sequence based on established methods for each step.

Workflow Diagram:

References

An In-depth Technical Guide to the Spectral Data of 3-Bromo-2,6-dihydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 3-Bromo-2,6-dihydroxybenzoic acid (C₇H₅BrO₄, Molecular Weight: 233.02 g/mol ). Due to the limited availability of direct experimental spectra in public databases, this guide presents predicted data based on the analysis of structurally related compounds. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also included to facilitate further research and characterization of this compound.

Synthesis of this compound

A common method for the synthesis of this compound involves the electrophilic bromination of 2,6-dihydroxybenzoic acid. The hydroxyl groups at positions 2 and 6 are strong activating groups, directing the substitution to the electronically enriched positions of the aromatic ring.

Spectral Data Acquisition Workflow

The following diagram illustrates a general workflow for the spectral analysis of an organic compound like this compound.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on established principles of spectroscopy and comparison with structurally similar molecules.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) (ppm) | Multiplicity | Number of Protons | Assignment |

| ~11-13 | Singlet (broad) | 1H | Carboxylic acid (-COOH) |

| ~9-10 | Singlet (broad) | 2H | Hydroxyl groups (-OH) |

| ~7.3-7.5 | Doublet | 1H | Aromatic H (H-5) |

| ~6.5-6.7 | Doublet | 1H | Aromatic H (H-4) |

Note: The chemical shifts of the acidic protons (-COOH and -OH) are highly dependent on the solvent, concentration, and temperature. The aromatic protons are expected to show a doublet splitting pattern due to coupling with each other.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) (ppm) | Assignment |

| ~170-175 | Carboxylic acid carbon (C=O) |

| ~155-160 | Aromatic C-OH (C-2, C-6) |

| ~135-140 | Aromatic C-H (C-5) |

| ~110-115 | Aromatic C-H (C-4) |

| ~105-110 | Aromatic C-Br (C-3) |

| ~100-105 | Aromatic C-COOH (C-1) |

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Strong, Broad | O-H stretch (Carboxylic acid) |

| ~3200 | Broad | O-H stretch (Phenolic hydroxyls) |

| ~1700-1680 | Strong | C=O stretch (Carboxylic acid) |

| ~1600, ~1470 | Medium-Weak | C=C stretch (Aromatic ring) |

| ~1300-1200 | Medium | C-O stretch (Carboxylic acid/Phenol) |

| ~700-600 | Medium-Weak | C-Br stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 232/234 | Molecular ion peak [M]⁺, showing the characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio).[1] |

| 214/216 | Fragment ion from the loss of H₂O from the molecular ion. |

| 187/189 | Fragment ion from the loss of -COOH from the molecular ion. |

| 153 | Fragment ion from the loss of Br from the molecular ion. |

Experimental Protocols

The following are detailed, generalized protocols for acquiring the spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Acetone-d₆) in an NMR tube. The choice of solvent is critical as acidic protons may exchange with deuterium in some solvents (like D₂O).

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Due to the low natural abundance of ¹³C, a larger number of scans (typically several hundred to thousands) and a longer relaxation delay (2-5 seconds) are required.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to an internal standard, such as tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind a small amount (1-2 mg) of this compound with about 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

Place the resulting fine powder into a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Place the sample (KBr pellet or on the ATR crystal) in the spectrometer and record the sample spectrum.

-

The final spectrum is typically presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrumentation: A variety of mass spectrometers can be used. For this type of molecule, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common ionization techniques, often coupled with a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap.[2][3][4]

-

Data Acquisition:

-

Introduce the sample solution into the ion source.

-

Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.

-

For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to induce fragmentation and analyze the resulting fragment ions.

-

-

Data Analysis: Analyze the resulting mass spectrum to determine the molecular weight and elemental composition (from high-resolution data). The isotopic pattern of the molecular ion is crucial for confirming the presence of a bromine atom.[1] The fragmentation pattern provides information about the molecule's structure.

References

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of 3-Bromo-2,6-dihydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural characteristics of 3-bromo-2,6-dihydroxybenzoic acid, a compound of interest in medicinal chemistry and materials science. While a definitive experimental crystal structure for this compound is not publicly available at the time of this publication, this document presents a detailed analysis of the closely related analogue, 3-bromo-2-hydroxybenzoic acid. This comparative approach offers valuable insights into the expected solid-state behavior and intermolecular interactions of the title compound. Furthermore, this guide furnishes a detailed, generalized experimental protocol for the determination of its crystal structure via single-crystal X-ray diffraction.

Physicochemical Properties

This compound is a halogenated derivative of salicylic acid.[1] Its fundamental properties are summarized below.

| Property | Value | Reference |

| Chemical Formula | C₇H₅BrO₄ | [2] |

| Molecular Weight | 233.02 g/mol | [1][2] |

| CAS Number | 26792-49-4 | [1][2] |

| Appearance | Light yellow solid | [3] |

| Melting Point | 198-200°C (decomposes) | [3] |

Comparative Crystal Structure Analysis: Insights from 3-Bromo-2-hydroxybenzoic Acid

Due to the absence of a published crystal structure for this compound, we present the crystallographic data for 3-bromo-2-hydroxybenzoic acid to infer the potential structural features. The presence of an additional hydroxyl group at the C6 position in the target molecule is expected to significantly influence the crystal packing primarily through the introduction of additional hydrogen bonding opportunities.

Crystal Structure Data of 3-Bromo-2-hydroxybenzoic Acid

The crystal structure of 3-bromo-2-hydroxybenzoic acid has been determined and the data is summarized in the table below.[4][5]

| Parameter | 3-Bromo-2-hydroxybenzoic acid |

| Crystal System | Monoclinic |

| Space Group | P 1 21/n 1 |

| a (Å) | 3.7978 |

| b (Å) | 10.5567 |

| c (Å) | 18.0366 |

| α (°) | 90 |

| β (°) | 90.208 |

| γ (°) | 90 |

| Volume (ų) | 723.1 |

| Z | 4 |

| Calculated Density (g/cm³) | 2.138 |

| R-factor | 0.0538 |

Key Structural Features and Intermolecular Interactions of 3-Bromo-2-hydroxybenzoic acid

The crystal structure of 3-bromo-2-hydroxybenzoic acid reveals several key interactions that dictate its supramolecular assembly. The molecules form centrosymmetric dimers through hydrogen bonds between their carboxylic acid groups, creating a characteristic R²₂(8) ring motif.[4] An intramolecular hydrogen bond is also present between the hydroxyl group at the C2 position and the carbonyl oxygen of the carboxylic acid.[4] These dimers are then packed into sheets.

Predicted Influence of the C6-Hydroxyl Group in this compound

The introduction of a second hydroxyl group at the C6 position in this compound would provide an additional hydrogen bond donor and acceptor site. This is likely to lead to a more complex and robust three-dimensional hydrogen-bonding network. The intramolecular hydrogen bonding pattern might also be altered, potentially involving both hydroxyl groups. This enhanced hydrogen bonding capacity could lead to a higher melting point and different solubility characteristics compared to its mono-hydroxy counterpart. The overall crystal packing would be a delicate balance between the strong hydrogen bonding interactions and the weaker halogen...halogen and other van der Waals forces.

Experimental Protocol for Crystal Structure Determination

This section outlines a detailed methodology for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of this compound.

Synthesis

A common route for the synthesis of this compound is through the electrophilic bromination of 2,6-dihydroxybenzoic acid.[1]

Procedure:

-

Dissolve 2,6-dihydroxybenzoic acid and diisopropylamine in dichloromethane.

-

Cool the solution to -78°C.

-

Add N-bromosuccinimide (NBS) batchwise while maintaining the low temperature.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 16 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, evaporate the solvent.

-

Stir the residue in 1N hydrochloric acid.

-

Collect the precipitate by filtration to obtain this compound.[3]

Crystallization

Obtaining single crystals of sufficient quality is paramount for X-ray diffraction studies. Slow evaporation from a suitable solvent is a common and effective method.

Procedure:

-

Prepare a saturated solution of purified this compound in a suitable solvent (e.g., hot water, ethanol, or a solvent mixture) at an elevated temperature.[4]

-

Filter the hot solution to remove any insoluble impurities.

-

Allow the solution to cool slowly to room temperature in a loosely covered container.

-

The slow evaporation of the solvent over several days to weeks should yield single crystals.

Single-Crystal X-ray Diffraction

The following protocol describes the steps for data collection and structure refinement.

Instrumentation: A single-crystal X-ray diffractometer equipped with a CCD or CMOS detector and a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å) is required.

Procedure:

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in all dimensions) is selected and mounted on a goniometer head.

-

Data Collection: The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated through a range of angles.

-

Data Reduction: The collected images are processed to integrate the reflection intensities and apply corrections for Lorentz and polarization effects. An absorption correction is also applied.

-

Structure Solution: The crystal structure is solved using direct methods or Patterson methods to determine the initial positions of the atoms.

-

Structure Refinement: The atomic positions and displacement parameters are refined using full-matrix least-squares methods to achieve the best fit between the observed and calculated structure factors. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.

Logical Workflow for Crystal Structure Determination

The following diagram illustrates the logical workflow from synthesis to the final crystal structure analysis.

References

- 1. This compound | 26792-49-4 | Benchchem [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. This compound | 26792-49-4 [amp.chemicalbook.com]

- 4. Crystal structure of 3-bromo-2-hydroxybenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-Bromo-2-hydroxybenzoic acid | C7H5BrO3 | CID 520927 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Theoretical Exploration of the Molecular Structure of 3-Bromo-2,6-dihydroxybenzoic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical calculations used to determine the molecular structure of 3-Bromo-2,6-dihydroxybenzoic acid. The content herein is curated for researchers, scientists, and professionals in the field of drug development, offering a detailed examination of computational methodologies and their application in characterizing this multifaceted molecule.

Introduction to this compound

This compound, with the chemical formula C₇H₅BrO₄ and a molecular weight of 233.02 g/mol , is a substituted derivative of benzoic acid.[1][2] Its structure comprises a benzene ring functionalized with a carboxylic acid group, two hydroxyl groups, and a bromine atom. This combination of functional groups imparts a range of chemical properties that are of significant interest in medicinal chemistry and materials science. The spatial arrangement of these groups, dictated by bond lengths, bond angles, and dihedral angles, is crucial in determining the molecule's reactivity, intermolecular interactions, and potential biological activity.

Theoretical calculations, particularly those based on quantum mechanics, serve as powerful tools to elucidate the three-dimensional structure and electronic properties of molecules like this compound, providing insights that complement experimental data.

Computational Methodology

The primary theoretical approach for determining the molecular structure of organic molecules is Density Functional Theory (DFT). This method has been successfully applied to a wide range of similar compounds, offering a balance between computational cost and accuracy.

Density Functional Theory (DFT)

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For the geometrical optimization and electronic structure analysis of this compound, the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) exchange-correlation functional is commonly employed.[1] This hybrid functional incorporates both Hartree-Fock exchange and DFT exchange-correlation, providing reliable results for a variety of molecular systems.

Basis Set Selection

The choice of basis set is critical for accurate calculations. The 6-311++G(d,p) basis set is a popular and robust choice for this type of molecule.[1] This notation indicates:

-

6-311G : A triple-zeta valence basis set, meaning that each valence atomic orbital is represented by three basis functions.

-

++ : The inclusion of diffuse functions on both hydrogen and heavy atoms, which are important for describing anions and weak intermolecular interactions.

-

(d,p) : The addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which allow for more flexibility in the description of bonding.

The combination of the B3LYP functional and the 6-311++G(d,p) basis set has been shown to provide accurate predictions of molecular geometries and vibrational frequencies for a wide range of organic molecules.

Software

Computational chemistry software packages such as Gaussian, ORCA, or Spartan are typically used to perform these calculations. These programs allow for the input of an initial molecular structure, which is then optimized to find the lowest energy conformation.

Theoretical Molecular Structure

Data Presentation

Table 1: Theoretical Bond Lengths of this compound (Predicted)

| Bond | Predicted Length (Å) |

| C-Br | ~1.89 - 1.91 |

| C-C (aromatic) | ~1.38 - 1.41 |

| C-O (hydroxyl) | ~1.35 - 1.37 |

| C-C (carboxyl) | ~1.48 - 1.50 |

| C=O (carboxyl) | ~1.21 - 1.23 |

| C-O (carboxyl) | ~1.34 - 1.36 |

| O-H (hydroxyl) | ~0.96 - 0.98 |

| O-H (carboxyl) | ~0.97 - 0.99 |

Table 2: Theoretical Bond Angles of this compound (Predicted)

| Angle | Predicted Angle (°) |

| C-C-C (aromatic) | ~118 - 122 |

| C-C-Br | ~119 - 121 |

| C-C-O (hydroxyl) | ~118 - 122 |

| C-C-C (carboxyl) | ~119 - 121 |

| O-C-O (carboxyl) | ~122 - 124 |

| C-O-H (hydroxyl) | ~108 - 110 |

| C-O-H (carboxyl) | ~105 - 107 |

Table 3: Theoretical Dihedral Angles of this compound (Predicted)

| Dihedral Angle | Predicted Angle (°) |

| C-C-C-C (aromatic ring) | ~0 |

| O-C-C-O (hydroxyls) | ~0 |

| C-C-C=O (carboxyl) | ~0 or ~180 |

Experimental Protocols for Structural Elucidation

Theoretical calculations are most powerful when they can be compared with experimental data. The primary experimental techniques for determining molecular structure are X-ray crystallography and various spectroscopic methods.

X-ray Crystallography

X-ray crystallography provides the most definitive experimental data on the solid-state structure of a molecule.

Methodology:

-

Crystal Growth: Single crystals of this compound are grown from a suitable solvent.

-

Data Collection: A single crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions.

For a related compound, 3-bromo-2-hydroxybenzoic acid, X-ray diffraction studies have revealed an almost planar molecule with the carboxyl group slightly twisted relative to the phenyl ring.[3] It also shows the presence of intramolecular hydrogen bonding between the hydroxyl and carboxyl groups.[3]

Spectroscopic Analysis

Spectroscopic techniques provide valuable information about the functional groups and connectivity within the molecule.

Methodology:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer. The chemical shifts and coupling constants provide information about the chemical environment of each atom.

-

Infrared (IR) Spectroscopy: An IR spectrum is obtained using an FTIR spectrometer. The absorption bands correspond to the vibrational frequencies of the functional groups.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.[1]

Vibrational Analysis

Theoretical vibrational frequencies can be calculated from the optimized geometry and compared with experimental IR and Raman spectra. The calculated frequencies are typically scaled to account for anharmonicity and the approximate nature of the theoretical method.

Table 4: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| O-H (hydroxyl) | Stretching | ~3400 - 3600 |

| O-H (carboxyl) | Stretching | ~3000 - 3300 (broad) |

| C-H (aromatic) | Stretching | ~3000 - 3100 |

| C=O (carboxyl) | Stretching | ~1680 - 1720 |

| C-C (aromatic) | Stretching | ~1450 - 1600 |

| C-O (hydroxyl/carboxyl) | Stretching | ~1200 - 1350 |

| C-Br | Stretching | ~500 - 650 |

Visualization of Computational Workflow

The following diagrams illustrate the logical flow of the theoretical and experimental determination of the molecular structure of this compound.

Caption: Computational workflow for theoretical molecular structure determination.

Caption: Logical relationship between theoretical and experimental data.

Conclusion

The theoretical calculation of the molecular structure of this compound, primarily through Density Functional Theory with the B3LYP functional and a 6-311++G(d,p) basis set, provides a powerful framework for understanding its three-dimensional geometry and electronic properties. While direct published computational results for this specific molecule are pending, the established methodologies and data from analogous compounds offer a robust predictive model. The integration of these theoretical calculations with experimental data from X-ray crystallography and spectroscopy is essential for a comprehensive and validated understanding of its molecular structure, which is fundamental for its application in drug development and materials science.

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of 3-Bromo-2,6-dihydroxybenzoic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Bromo-2,6-dihydroxybenzoic acid is a halogenated aromatic carboxylic acid with potential applications in pharmaceutical and materials science. An understanding of its thermal stability and decomposition profile is critical for determining its suitability for various applications, establishing safe handling and storage conditions, and predicting its behavior during formulation and processing. This technical guide outlines the expected thermal behavior of this compound and provides detailed methodologies for its experimental investigation.

Predicted Thermal Decomposition Pathway

The thermal decomposition of this compound is anticipated to proceed through a primary decarboxylation step, a common thermal degradation pathway for carboxylic acids. This initial loss of carbon dioxide would be followed by further decomposition of the resulting brominated resorcinol intermediate at higher temperatures. The presence of the bromine atom and hydroxyl groups on the aromatic ring will influence the decomposition temperature and the nature of the final products.

A plausible decomposition pathway is initiated by the loss of the carboxyl group as CO2, followed by the potential for subsequent fragmentation of the aromatic ring and release of hydrogen bromide at elevated temperatures.

Quantitative Thermal Analysis Data

While specific experimental data for this compound is unavailable, the following tables illustrate how data from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) would be presented. The values provided are hypothetical and based on the expected behavior of similar aromatic carboxylic acids.

Table 1: Hypothetical TGA Data for this compound

| Parameter | Value (Illustrative) | Description |

| Onset of Decomposition (Tonset) | 180 - 220 °C | The temperature at which significant weight loss begins. |

| Temperature of Max. Decomposition Rate (Tpeak) | 230 - 270 °C | The temperature at which the rate of weight loss is highest. |

| Weight Loss (Step 1: Decarboxylation) | ~19% | Corresponds to the loss of the carboxylic acid group (CO2). |

| Weight Loss (Further Decomposition) | Variable | Subsequent weight loss at higher temperatures. |

| Residual Mass at 600 °C | < 10% | The amount of non-volatile material remaining. |

Table 2: Hypothetical DSC Data for this compound

| Parameter | Value (Illustrative) | Description |

| Melting Point (Tm) | 170 - 190 °C (with decomposition) | The temperature at which the solid melts, often accompanied by decomposition for this class of compounds. |

| Enthalpy of Fusion (ΔHf) | Not well-defined due to decomposition | The heat absorbed during melting. |

| Decomposition Exotherm/Endotherm | Endothermic followed by Exothermic | An initial endotherm for melting/decarboxylation, potentially followed by exothermic decomposition at higher temperatures. |

Experimental Protocols

To obtain precise data on the thermal stability and decomposition of this compound, the following experimental protocols for TGA and DSC are recommended.

4.1 Thermogravimetric Analysis (TGA)

-

Objective: To determine the temperatures at which the compound decomposes and the corresponding mass loss.

-

Instrumentation: A calibrated thermogravimetric analyzer.

-

Sample Preparation:

-

Weigh 5-10 mg of finely ground this compound into a ceramic or platinum TGA pan.

-

Ensure the sample is evenly distributed at the bottom of the pan.

-

-

Experimental Conditions:

-

Temperature Program: Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

Atmosphere: Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 50 mL/min to prevent oxidative decomposition.

-

Data Collection: Record the sample mass as a function of temperature.

-

-

Data Analysis:

-

Plot the percentage of weight loss versus temperature to obtain the TGA curve.

-

Determine the onset temperature of decomposition (Tonset) from the intersection of the baseline and the tangent of the decomposition step.

-

Calculate the derivative of the TGA curve (DTG curve) to identify the temperature of the maximum rate of decomposition (Tpeak).

-

Quantify the percentage of weight loss for each decomposition step.

-

4.2 Differential Scanning Calorimetry (DSC)

-

Objective: To determine the melting point, enthalpy of fusion, and to characterize the thermal events (endothermic or exothermic) associated with decomposition.

-

Instrumentation: A calibrated differential scanning calorimeter.

-

Sample Preparation:

-

Weigh 2-5 mg of finely ground this compound into an aluminum DSC pan.

-

Hermetically seal the pan to contain any volatile decomposition products.

-

-

Experimental Conditions:

-

Temperature Program: Heat the sample from 30 °C to a temperature above the final decomposition temperature (e.g., 350 °C) at a heating rate of 10 °C/min.

-

Atmosphere: Maintain an inert atmosphere (e.g., nitrogen) in the sample chamber.

-

Reference: Use an empty, sealed aluminum pan as a reference.

-

-

Data Analysis:

-

Plot the heat flow versus temperature to obtain the DSC thermogram.

-

Identify endothermic peaks (melting) and exothermic peaks (decomposition).

-

Determine the onset temperature and peak temperature for each thermal event.

-

Integrate the area under the melting peak to calculate the enthalpy of fusion (ΔHf), if a distinct melting event occurs before decomposition.

-

Safety Considerations

The thermal decomposition of halogenated organic compounds can release hazardous gases. It is expected that the decomposition of this compound will produce carbon monoxide (CO), carbon dioxide (CO2), and hydrogen bromide (HBr). All thermal analyses should be conducted in a well-ventilated area, and the exhaust from the thermal analysis instruments should be directed to a suitable fume hood or exhaust system. Appropriate personal protective equipment (PPE), including safety glasses and gloves, should be worn when handling the compound.

Conclusion

While specific experimental data on the thermal properties of this compound is currently lacking in the scientific literature, this guide provides a robust framework for its investigation. Based on the behavior of analogous compounds, a primary decomposition pathway involving decarboxylation is anticipated. The detailed experimental protocols for TGA and DSC provided herein will enable researchers to accurately characterize the thermal stability and decomposition profile of this compound. Such data is essential for its safe handling, processing, and for the development of new applications in various scientific fields.

An In-depth Technical Guide on the Acidity and pKa Value of 3-Bromo-2,6-dihydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

3-Bromo-2,6-dihydroxybenzoic acid is a substituted aromatic carboxylic acid.[1] Its structure consists of a benzene ring functionalized with a carboxyl group, two hydroxyl groups, and a bromine atom.[1] The presence and positions of these functional groups significantly influence the molecule's physicochemical properties and reactivity.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₅BrO₄ | [1][2] |

| Molecular Weight | 233.02 g/mol | [1][2] |

| CAS Number | 26792-49-4 | [1][2] |

| Appearance | Solid | [1] |

| InChI Key | GPCLJSXGFAOJQE-UHFFFAOYSA-N | [1] |

Acidity and pKa Value

The acidity of a benzoic acid derivative is quantified by its pKa value, which is the negative logarithm of the acid dissociation constant (Ka). A lower pKa value indicates a stronger acid. The acidity is primarily influenced by the stability of the carboxylate anion formed upon deprotonation.[3][4] Electron-withdrawing groups enhance acidity by stabilizing the negative charge of the carboxylate anion, while electron-donating groups decrease acidity.[4]

Comparative Analysis of pKa Values

To estimate the acidity of this compound, it is instructive to compare the pKa values of its parent compound, 2,6-dihydroxybenzoic acid, and related substituted benzoic acids.

Table 2: pKa Values of Benzoic Acid and Related Derivatives at 25°C

| Compound | pKa Value |

| Benzoic Acid | 4.20[4][5] |

| 2,6-Dihydroxybenzoic acid | 1.30[6][7] |

| 2-Bromobenzoic acid | 2.84[3] |

| 3-Bromobenzoic acid | 3.86[3][4] |

| 4-Bromobenzoic acid | 3.97[3][4] |

| o-Hydroxybenzoic acid (Salicylic acid) | 2.97[5] |

| m-Hydroxybenzoic acid | 4.06[5] |

| p-Hydroxybenzoic acid | 4.48[5] |

The parent compound, 2,6-dihydroxybenzoic acid, is a considerably stronger acid than benzoic acid. This is due to the presence of two electron-withdrawing hydroxyl groups and the potential for intramolecular hydrogen bonding, which stabilizes the carboxylate anion.[8] The bromine atom is also an electron-withdrawing group due to its inductive effect (-I), which is expected to further increase the acidity of the molecule.[3] However, bromine also has a resonance effect (+R) that can donate electron density to the ring, which would decrease acidity.[3] In the case of this compound, the bromine atom is at the meta position relative to the carboxyl group, where the inductive effect is more dominant than the resonance effect.[3][4] Therefore, it is anticipated that this compound will have a pKa value lower than that of 2,6-dihydroxybenzoic acid, making it a relatively strong organic acid.

Experimental Protocol: Determination of pKa by Potentiometric Titration

Potentiometric titration is a widely used and accurate method for determining the pKa values of weak acids.[3][9][10] The following is a generalized protocol for the determination of the pKa of this compound.

Materials and Equipment

-

This compound

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M), carbonate-free

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Potassium chloride (KCl) solution (e.g., 0.15 M) for maintaining constant ionic strength

-

Deionized water

-

pH meter with a combination glass electrode

-

Magnetic stirrer and stir bar

-

Burette

-

Beaker or reaction vessel

-

Inert gas (e.g., nitrogen) supply

Procedure

-

Calibration of the pH meter: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[11]

-

Preparation of the analyte solution: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to prepare a solution of a specific concentration (e.g., 1 mM).[11] Add KCl solution to maintain a constant ionic strength.[11]

-

Initial pH adjustment: If necessary, adjust the initial pH of the analyte solution to the acidic range (e.g., pH 1.8-2.0) using the standardized HCl solution.[11]

-

Inert atmosphere: Purge the analyte solution with an inert gas, such as nitrogen, to remove dissolved carbon dioxide, which can interfere with the titration.[11]

-

Titration: Place the solution in a reaction vessel on a magnetic stirrer and immerse the pH electrode.[11] Begin the titration by adding small, precise increments of the standardized NaOH solution from the burette.[9]

-

Data collection: After each addition of the titrant, allow the pH reading to stabilize and record the pH and the corresponding volume of NaOH added.[11]

-

Endpoint determination: Continue the titration until the pH has passed the equivalence point, typically indicated by a sharp increase in pH, and stabilizes in the basic range (e.g., pH 12-12.5).[11]

-

Data analysis:

-

Plot a titration curve of pH versus the volume of NaOH added.

-

Determine the equivalence point, which is the point of inflection on the titration curve.

-

The pKa is the pH at the half-equivalence point.[3]

-

-

Replicates: Perform the titration at least in triplicate to ensure the reproducibility and accuracy of the results.[11] Calculate the average pKa value and the standard deviation.[11]

Visualization of Substituent Effects on Acidity

The acidity of this compound is determined by the interplay of the electronic effects of its substituents. The following diagram illustrates these relationships.

References

- 1. This compound | 26792-49-4 | Benchchem [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. global.oup.com [global.oup.com]

- 6. 2,6-Dihydroxybenzoic acid | 303-07-1 [chemicalbook.com]

- 7. 2,6-Dihydroxybenzoic acid CAS#: 303-07-1 [m.chemicalbook.com]

- 8. Showing Compound 2,6-Dihydroxybenzoic acid (FDB000845) - FooDB [foodb.ca]

- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 11. creative-bioarray.com [creative-bioarray.com]

Methodological & Application

Application Notes and Protocols: The Versatile Role of 3-Bromo-2,6-dihydroxybenzoic Acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

3-Bromo-2,6-dihydroxybenzoic acid is a valuable halogenated derivative of salicylic acid that serves as a versatile building block in the synthesis of a wide array of organic compounds.[1] Its unique structural features, including a carboxylic acid, two hydroxyl groups, and a bromine atom, provide multiple reaction sites for chemical modification. This makes it a key intermediate in the development of complex molecules, particularly in the fields of medicinal chemistry and materials science. The strategic placement of the bromine atom can significantly influence the chemical reactivity, acidity, and biological activity of its derivatives, making it a subject of interest in drug discovery for enhancing binding affinity to protein targets.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₅BrO₄ | [1][2] |

| Molecular Weight | 233.02 g/mol | [1] |

| CAS Number | 26792-49-4 | [1][3] |

| Appearance | Solid | |

| InChI Key | GPCLJSXGFAOJQE-UHFFFAOYSA-N | [1] |

Key Applications in Organic Synthesis

The multifunctionality of this compound allows for its participation in a variety of chemical transformations, making it a valuable precursor for more complex molecules.[1]

Core Reactions:

-

Substitution Reactions: The bromine atom can be readily displaced by various nucleophiles, enabling the introduction of diverse functional groups.[1]

-

Esterification and Amidation: The carboxylic acid moiety can undergo standard esterification or amidation reactions to generate a range of derivatives.[1]

-

Oxidation and Reduction: The hydroxyl groups can be oxidized to form quinones, while the bromine atom can be removed via reduction.[1]

-

Coupling Reactions: The bromine atom serves as a handle for various cross-coupling reactions, facilitating the formation of carbon-carbon and carbon-heteroatom bonds.[1]

The following diagram illustrates the key reactive sites and potential transformations of this compound.

Caption: Key reactive sites of this compound.

Experimental Protocols

Detailed methodologies for the synthesis of this compound and one of its important derivatives, 3-bromo-2,6-dimethoxybenzoic acid, are provided below.

Protocol 1: Synthesis of this compound via Electrophilic Bromination

This protocol describes the direct bromination of 2,6-dihydroxybenzoic acid. The hydroxyl groups are strong activating groups, directing the electrophilic substitution to the C3 position.[1]

Materials:

-

2,6-dihydroxybenzoic acid

-

N-Bromosuccinimide (NBS) or Bromine (Br₂)

-

Suitable acidic solvent (e.g., glacial acetic acid)

Procedure:

-

Dissolve 2,6-dihydroxybenzoic acid in a suitable acidic solvent in a reaction flask.

-

Slowly add a solution of N-Bromosuccinimide or bromine in the same solvent to the reaction mixture with stirring.

-

Maintain the reaction at a controlled temperature (e.g., room temperature) and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction and pour the mixture into cold water to precipitate the product.

-

Collect the solid product by filtration, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent system to obtain pure this compound.

Protocol 2: Synthesis of 3-bromo-2,6-dimethoxybenzoic acid

This multi-step protocol involves the protection of the hydroxyl groups as methyl ethers prior to bromination. This strategy can improve regioselectivity and yield.[1] A specific example is provided in a patent for the synthesis of 3-bromo-2,6-dimethoxybenzoic acid.[4]

Step 1: Synthesis of 2,6-dimethoxybenzoic acid (Not detailed in the provided search results)

Step 2: Bromination of 2,6-dimethoxybenzoic acid

Materials:

-

2,6-dimethoxybenzoic acid (72.5-73.0 g)[4]

-

Dioxane (550-650 ml)[4]

-

Bromine (15-25 ml)[4]

-

Trichloromethane (90-110 ml)[4]

Procedure:

-

In a reaction flask, dissolve 72.5-73.0 g of 2,6-dimethoxybenzoic acid in 550-650 ml of dioxane.[4]

-

While stirring the mixture, add a solution of 15-25 ml of bromine in 90-110 ml of trichloromethane dropwise.[4]

-

Continue stirring the reaction mixture for 2.0 hours.[4]

-

After the reaction is complete, recover the solvent to precipitate the solid product.[4]

-

Collect the solid to obtain crude 3-bromo-2,6-dimethoxybenzoic acid.[4]

-

Further purification can be achieved by recrystallization.

Step 3: Demethylation to this compound

The methoxy groups of 3-bromo-2,6-dimethoxybenzoic acid are cleaved to regenerate the hydroxyl groups, yielding the final product.[1] (Note: A specific protocol for this demethylation step was not found in the provided search results).

The following workflow illustrates the synthetic strategy involving a protection group.

Caption: Synthetic workflow with protection groups.

Future Perspectives

While the synthesis and basic reactivity of this compound are established, a significant area for future investigation lies in the precise elucidation of the mechanisms of action for its biologically active derivatives.[1] Further research should focus on identifying the specific molecular targets and signaling pathways modulated by these compounds to fully harness their therapeutic potential.[1] The versatility of this building block ensures its continued importance in the generation of novel chemical entities for drug discovery and materials science.

References

Application Notes and Protocols: 3-Bromo-2,6-dihydroxybenzoic Acid as a Versatile Building Block in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2,6-dihydroxybenzoic acid is a halogenated derivative of γ-resorcylic acid that serves as a highly versatile and valuable building block in the field of medicinal chemistry. Its unique structural features, including a bromine atom and two hydroxyl groups on a benzoic acid scaffold, provide multiple reactive sites for chemical modification. This allows for the strategic synthesis of diverse and complex molecules with a wide range of biological activities. The presence of the bromine atom can enhance binding affinity to protein targets, while the hydroxyl and carboxylic acid moieties can participate in various coupling and derivatization reactions.[1]

These application notes provide an overview of the utility of this compound in the synthesis of bioactive compounds, with a focus on its potential in developing kinase inhibitors. Detailed experimental protocols for the synthesis of a hypothetical kinase inhibitor intermediate are provided, along with methods for biological evaluation.

Key Applications in Medicinal Chemistry

This compound is a strategic starting material for the synthesis of a variety of bioactive molecules due to its inherent reactivity and substitution pattern.

-

Scaffold for Complex Molecule Synthesis: The combination of a carboxylic acid, two hydroxyl groups, and a bromine atom allows for a wide array of chemical transformations, making it an ideal starting point for the synthesis of complex molecular architectures, including active pharmaceutical ingredients (APIs).[1]

-

Modulation of Biological Activity: The specific placement of the bromine and hydroxyl groups can significantly influence the chemical reactivity, acidity, and ultimately, the biological activity of its derivatives. This allows for fine-tuning of structure-activity relationships (SAR) during the drug discovery process.[1]

-

Potential for Diverse Therapeutic Areas: Derivatives of hydroxybenzoic acids have shown promise in various therapeutic areas, including as antimicrobial and antioxidant agents. The unique properties of this compound make it a compelling candidate for exploration in these and other areas, such as in the development of novel kinase inhibitors.

Synthesis of a Kinase Inhibitor Intermediate

This section details a hypothetical synthetic route to a key intermediate for a kinase inhibitor, starting from this compound. This protocol is based on standard organic chemistry transformations commonly employed in medicinal chemistry.

Workflow for the Synthesis of a Kinase Inhibitor Intermediate

Caption: Synthetic workflow for a kinase inhibitor intermediate.

Experimental Protocols

Protocol 1: Esterification of this compound

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in methanol (10 mL/g).

-

Acid Catalyst: Carefully add concentrated sulfuric acid (0.1 eq) to the solution.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the product with ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Etherification of Methyl 3-bromo-2,6-dihydroxybenzoate

-

Reaction Setup: Dissolve methyl 3-bromo-2,6-dihydroxybenzoate (1.0 eq) in acetone (20 mL/g).

-

Base and Alkylating Agent: Add potassium carbonate (3.0 eq) and methyl iodide (2.5 eq).

-

Reaction: Heat the mixture to reflux and monitor by TLC.

-

Work-up: After completion, filter the solid and wash with acetone.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by column chromatography.

Protocol 3: Suzuki Coupling of Methyl 3-bromo-2,6-dimethoxybenzoate

-

Reaction Setup: To a degassed mixture of methyl 3-bromo-2,6-dimethoxybenzoate (1.0 eq), an appropriate arylboronic acid (1.2 eq), and a base such as potassium carbonate (2.0 eq) in a solvent system like toluene/ethanol/water.

-

Catalyst: Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq).

-

Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) and monitor by TLC.

-

Work-up: Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

-

Purification: Dry the combined organic layers, concentrate, and purify the residue by column chromatography.

Protocol 4: Hydrolysis of Methyl 2,6-dimethoxy-3-(aryl)-benzoate

-

Reaction Setup: Dissolve the methyl ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

-

Base: Add lithium hydroxide (2.0 eq).

-

Reaction: Stir the mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Work-up: Acidify the reaction mixture with 1N HCl and extract the product with an organic solvent.

-

Purification: Dry the organic layer and concentrate to yield the carboxylic acid.

Protocol 5: Amide Coupling to form the Kinase Inhibitor Intermediate

-

Reaction Setup: Dissolve the carboxylic acid (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

-

Coupling Agents: Add a coupling agent like HATU (1.1 eq) and a base such as diisopropylethylamine (DIPEA) (2.0 eq).

-

Amine Addition: Add the desired amine (1.1 eq).

-

Reaction: Stir the reaction at room temperature and monitor by TLC.

-

Work-up: Dilute the reaction mixture with an organic solvent and wash sequentially with aqueous acid, base, and brine.

-

Purification: Dry the organic layer, concentrate, and purify by column chromatography to obtain the final amide intermediate.

Biological Evaluation of Kinase Inhibitor Derivatives

The synthesized derivatives can be evaluated for their inhibitory activity against a panel of protein kinases to determine their potency and selectivity.

Quantitative Data from Hypothetical Kinase Inhibition Assays

The following table presents hypothetical IC₅₀ values for a series of kinase inhibitors derived from the synthesized intermediate. This data serves as a template for presenting experimental findings.

| Compound ID | Target Kinase | IC₅₀ (nM) |

| Derivative 1 | Kinase A | 50 |

| Derivative 2 | Kinase A | 25 |

| Derivative 3 | Kinase A | 150 |

| Derivative 1 | Kinase B | >1000 |

| Derivative 2 | Kinase B | 800 |

| Derivative 3 | Kinase B | >1000 |

Protocol: In Vitro Kinase Inhibition Assay (Example)

This protocol describes a generalized procedure to determine the concentration of a synthesized compound required to inhibit 50% of the activity of a target kinase.

-

Materials:

-

Target kinase enzyme

-

Kinase-specific substrate (e.g., a peptide)

-

Synthesized inhibitor compound (stock solution in DMSO)

-

ATP (Adenosine triphosphate)

-

Assay buffer (optimized for the target kinase)

-

96-well or 384-well plates

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

Microplate reader

-

-

Procedure:

-

Prepare Reagents: Prepare a stock solution of the inhibitor (e.g., 10 mM in DMSO). Perform serial dilutions to create a range of concentrations for testing. Prepare working solutions of the enzyme, substrate, and ATP in the assay buffer.

-

Assay Setup: In a multi-well plate, add the following to each well:

-

Assay Buffer

-

A fixed volume of the enzyme solution.

-

Varying concentrations of the inhibitor solution.

-

A control well containing the enzyme and buffer with the same concentration of solvent (DMSO) but no inhibitor.

-

A blank well containing buffer and substrate but no enzyme.

-

-

Initiate Reaction: Add ATP to each well to start the kinase reaction.

-

Incubation: Incubate the plate at the optimal temperature for the enzyme for a set period (e.g., 60 minutes).

-

Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This typically measures the amount of ADP produced, which is proportional to kinase activity.

-

Data Analysis: Measure the signal using a microplate reader. Calculate the percent inhibition for each inhibitor concentration relative to the control. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Signaling Pathway Modulation

Derivatives of this compound can be designed to target specific signaling pathways implicated in diseases such as cancer. For instance, many kinase inhibitors target aberrant signaling through pathways like the MAPK/ERK and PI3K/Akt pathways, which are crucial for cell proliferation, survival, and differentiation.

Hypothetical Signaling Pathway Targeted by a Kinase Inhibitor Derivative

Caption: Inhibition of the MAPK/ERK signaling pathway.

The diagram above illustrates how a hypothetical kinase inhibitor, derived from this compound, could block the MAPK/ERK signaling pathway by inhibiting a key kinase such as RAF. Dysregulation of this pathway is a common driver of cancer cell proliferation and survival.

Conclusion

This compound represents a powerful and versatile building block for the synthesis of novel bioactive molecules in medicinal chemistry. Its unique chemical functionalities provide a platform for the generation of diverse compound libraries with the potential to modulate various biological targets, including protein kinases. The protocols and conceptual frameworks presented here offer a guide for researchers to harness the potential of this valuable starting material in their drug discovery and development efforts.

References

Experimental protocols for the derivatization of 3-Bromo-2,6-dihydroxybenzoic acid

Application Notes: Derivatization of 3-Bromo-2,6-dihydroxybenzoic Acid

Introduction

This compound is a versatile halogenated derivative of salicylic acid.[1] Its structure, featuring a carboxylic acid group, two hydroxyl groups, and a bromine atom, presents multiple reactive sites for chemical modification.[1] These functional groups allow for a variety of derivatization reactions, making the molecule a valuable building block in the synthesis of more complex compounds, including active pharmaceutical ingredients (APIs) and materials for crystal engineering.[1]

Derivatization can be employed to alter the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, or to serve as a handle for further synthetic transformations. The primary challenges in derivatizing this molecule stem from the potential for competing reactions at the different functional groups, which may necessitate the use of protecting groups to achieve selectivity.[2][3]

This document provides detailed protocols for the primary derivatization strategies involving the carboxylic acid and hydroxyl functional groups: esterification and etherification.

Experimental Protocols

Protocol 1: Fischer Esterification of the Carboxylic Acid Group

This protocol describes the synthesis of an ester derivative (e.g., methyl ester) from the carboxylic acid moiety of this compound using a simple alcohol under acidic conditions. This is a standard Fischer-Speier esterification.

Materials:

-

This compound

-

Anhydrous alcohol (e.g., methanol, ethanol)

-

Concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 1.0 equivalent of this compound in an excess of the desired anhydrous alcohol (e.g., 20-50 mL per gram of starting material).

-

Acid Catalyst Addition: While stirring the solution, carefully add a catalytic amount of concentrated sulfuric acid (typically 2-5% of the alcohol volume).

-

Reflux: Attach a reflux condenser and heat the reaction mixture to reflux. The reaction temperature will be the boiling point of the alcohol used (e.g., ~65 °C for methanol).

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Workup - Quenching: Allow the mixture to cool to room temperature. Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

-

Solvent Removal: Remove the bulk of the alcohol solvent under reduced pressure using a rotary evaporator.

-

Extraction: To the remaining aqueous residue, add ethyl acetate to dissolve the organic product. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude ester product.

-

Purification: The crude product can be purified by recrystallization or column chromatography if necessary.

Protocol 2: Etherification of the Hydroxyl Groups (e.g., Methylation)

This protocol outlines the synthesis of 3-Bromo-2,6-dimethoxybenzoic acid via Williamson ether synthesis. This involves deprotonating the phenolic hydroxyl groups with a base followed by reaction with an alkylating agent.

Materials:

-

This compound

-

Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)

-

Base (e.g., anhydrous potassium carbonate (K₂CO₃) or sodium hydride (NaH))

-

Alkylating agent (e.g., dimethyl sulfate or methyl iodide)

-

1M Hydrochloric acid (HCl)

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, nitrogen/argon line

Procedure:

-

Reaction Setup: Add this compound (1.0 eq.) and a suitable base (e.g., K₂CO₃, 2.5-3.0 eq.) to a dry round-bottom flask containing an anhydrous polar aprotic solvent like DMF under an inert atmosphere (nitrogen or argon).

-

Deprotonation: Stir the suspension at room temperature for 30-60 minutes.

-

Alkylating Agent Addition: Slowly add the alkylating agent (e.g., dimethyl sulfate, 2.2-2.5 eq.) to the reaction mixture. Caution: Alkylating agents are often toxic and carcinogenic.

-

Reaction: Heat the mixture (e.g., to 50-70 °C) and stir for several hours (4-12 hours). Monitor the reaction progress by TLC.

-

Workup - Quenching: After the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker of cold water.

-

Acidification: Acidify the aqueous mixture to a pH of ~2 using 1M HCl to precipitate the product.

-

Extraction: Extract the product from the aqueous layer using an organic solvent such as ethyl acetate or diethyl ether (3x).

-

Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

-

Concentration and Purification: Filter the drying agent and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization.

Data Presentation

The following table summarizes representative reaction conditions for the derivatization of this compound. Note that yields are highly dependent on reaction scale and purification efficiency.

| Parameter | Protocol 1: Esterification (Methyl Ester) | Protocol 2: Etherification (Dimethyl Ether) |

| Starting Material | This compound | This compound |

| Primary Reagents | Anhydrous Methanol, H₂SO₄ (cat.) | Dimethyl Sulfate, K₂CO₃ |

| Solvent | Methanol (serves as reagent and solvent) | Anhydrous DMF |

| Temperature | ~65 °C (Reflux) | 50 - 70 °C |

| Reaction Time | 2 - 4 hours | 4 - 12 hours |

| Product | Methyl 3-bromo-2,6-dihydroxybenzoate | 3-Bromo-2,6-dimethoxybenzoic acid |

| Typical Yield | 75 - 90% | 70 - 85% |

Visualizations

Caption: Workflow for the esterification of this compound.

Caption: Derivatization pathways for this compound.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 3-Bromo-2,6-dihydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1][2] This palladium-catalyzed reaction is extensively used in the pharmaceutical and materials science industries due to its mild reaction conditions, tolerance of various functional groups, and the wide availability of starting materials.[3][4] The synthesis of biaryl carboxylic acids is of particular interest as these structural motifs are present in numerous biologically active molecules and functional materials.[5][6]

This document provides detailed application notes and experimental protocols for the Suzuki coupling reaction of 3-Bromo-2,6-dihydroxybenzoic acid with various arylboronic acids. This starting material is a valuable building block, and its coupling products serve as key intermediates in the synthesis of complex molecular architectures, including potential kinase inhibitors and other therapeutic agents.[7] The presence of hydroxyl and carboxylic acid functionalities on the aromatic ring requires careful consideration of reaction conditions to achieve optimal yields and prevent side reactions.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (this compound), forming a Pd(II) intermediate.[2][8]

-

Transmetalation: In the presence of a base, the aryl group from the organoboron species (arylboronic acid) is transferred to the palladium center.[2][8] The base is crucial for the formation of a more reactive boronate species.[9]

-

Reductive Elimination: The two organic groups on the palladium intermediate couple, forming the biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[2][8][10]

Experimental Protocols

Two general protocols are provided below. Protocol A describes a method using a water-soluble catalyst at room temperature, which can be advantageous for sustainability and for substrates that are sensitive to heat. Protocol B outlines a more traditional method under thermal conditions with an inert atmosphere, which is often necessary for less reactive substrates.[1]

Protocol A: Aqueous Room Temperature Suzuki Coupling

This protocol is adapted for substrates that are soluble in aqueous basic conditions and is suitable for relatively reactive arylboronic acids. The use of a water-soluble palladium catalyst simplifies the reaction setup.

Materials:

-

This compound (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

[PdCl₂(NH₂CH₂COOH)₂] (glycine-based palladium catalyst) (0.1 mol%)

-

Potassium carbonate (K₂CO₃) (3.0 mmol)

-

Distilled water (5.0 mL)

-

Round-bottomed flask

-

Magnetic stirrer

Procedure:

-

To a round-bottomed flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), the [PdCl₂(NH₂CH₂COOH)₂] catalyst (0.1 mol%), and potassium carbonate (3.0 mmol).[1]

-

Add 5.0 mL of distilled water to the flask.[1]

-

Stir the mixture vigorously at room temperature under air for 1.5 to 3 hours.[1]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, a precipitate of the product may form. If so, filter the precipitate and wash it thoroughly with distilled water to remove inorganic salts.[1]

-

If the product is soluble, acidify the reaction mixture with 2M HCl to a pH of ~2-3 to precipitate the carboxylic acid product.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

-

The crude product can be further purified by column chromatography on silica gel or by recrystallization.[1]

Protocol B: Thermal Suzuki Coupling under Inert Atmosphere

This protocol is recommended for less reactive arylboronic acids or when higher yields are desired. The use of an inert atmosphere is crucial to prevent the degradation of the palladium catalyst.[11]

Materials:

-

This compound (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)

-

Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 mmol)

-

Solvent system: 1,4-Dioxane and Water (4:1 ratio, 10 mL total)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).[1]

-

Evacuate the flask and backfill with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.[1][12]

-

Add the degassed solvent system (e.g., 8 mL of 1,4-dioxane and 2 mL of water) via syringe.[1][12]

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.[1][11]

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.[1]

-

Once the reaction is complete, cool the mixture to room temperature.[1]

-

Dilute the mixture with an organic solvent such as ethyl acetate and transfer it to a separatory funnel.[1]

-

Wash the organic layer with water and then with brine.[1]

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.[1]

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.[1]

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the Suzuki coupling of this compound with various arylboronic acids. The data is illustrative and may require optimization for specific substrates.

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 16 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | K₃PO₄ | Dioxane/H₂O (4:1) | 90 | 18 | 80-90 |

| 3 | 3-Nitrophenylboronic acid | PdCl₂(dppf) (2) | Cs₂CO₃ | Toluene/H₂O (4:1) | 100 | 12 | 75-85 |

| 4 | 2-Thiopheneboronic acid | Pd(OAc)₂ (2) + SPhos (4) | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 24 | 60-75 |

| 5 | Phenylboronic acid | [PdCl₂(NH₂CH₂COOH)₂] (0.1) | K₂CO₃ | H₂O | RT | 2 | 70-80 |

Mandatory Visualizations

Diagrams

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: Experimental workflow for the Suzuki coupling reaction.

References

- 1. benchchem.com [benchchem.com]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. nobelprize.org [nobelprize.org]

- 9. scribd.com [scribd.com]

- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 11. m.youtube.com [m.youtube.com]

- 12. benchchem.com [benchchem.com]

Synthesis of Novel Heterocyclic Compounds from 3-Bromo-2,6-dihydroxybenzoic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel heterocyclic compounds, specifically brominated xanthones and dibenzofurans, utilizing 3-Bromo-2,6-dihydroxybenzoic acid as a key starting material. The synthesized compounds have potential applications in drug discovery, particularly in oncology and neuropharmacology.

Introduction

This compound is a versatile chemical building block, amenable to various chemical transformations for the synthesis of more complex molecules.[1] Its unique substitution pattern, featuring a bromine atom and two hydroxyl groups on a benzoic acid scaffold, allows for the construction of diverse heterocyclic systems. This document focuses on the synthesis of two prominent classes of heterocycles: xanthones and dibenzofurans.

Xanthones are a class of oxygen-containing heterocyclic compounds with a dibenzo-γ-pyrone framework. They are known to exhibit a wide range of pharmacological activities, including antimicrobial, antioxidant, and anticancer properties.[2] Brominated xanthones, in particular, are of interest for their potential to modulate critical cellular signaling pathways implicated in cancer, such as the PI3K/Akt and MAPK pathways.[3]

Dibenzofurans are another class of heterocyclic compounds with a furan ring fused to two benzene rings. While some polybrominated dibenzofurans are known for their environmental persistence and toxicity, functionalized dibenzofuran derivatives are also being explored for their potential therapeutic applications.[1][4][5][6]

Synthesis of a Novel Brominated Xanthone

This protocol details the synthesis of a novel brominated hydroxyxanthone via a modified Grover-Shah-Shah reaction, which is a classic method for xanthone synthesis.[4][7] The direct cyclization of a 2,6-dihydroxybenzoic acid derivative with a phenol is a key feature of this reaction.[7]

Protocol 1: Synthesis of 2-Bromo-1,7-dihydroxyxanthone

This protocol is adapted from the general method for synthesizing hydroxyxanthones from 2,6-dihydroxybenzoic acid using Eaton's reagent.[8]

Reaction Scheme:

Caption: Synthesis of 2-Bromo-1,7-dihydroxyxanthone.

Materials:

-

This compound

-

Hydroquinone

-

Eaton's reagent (Phosphorus pentoxide in methanesulfonic acid)

-

Deionized water

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, a mixture of this compound (1.0 eq) and hydroquinone (1.0 eq) is prepared.

-

Eaton's reagent is carefully added to the flask.

-

The reaction mixture is heated to 80-85°C and stirred for 3 hours.

-

After cooling to room temperature, the mixture is poured into ice-cold water.

-

The resulting precipitate is collected by filtration and washed with deionized water until the filtrate is neutral.

-

The crude product is dried and then purified by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.

Expected Yield and Characterization:

While specific yield data for this exact reaction is not available in the literature, similar syntheses of hydroxyxanthones using Eaton's reagent report yields ranging from 11% to 33%.[8] The structure of the synthesized 2-Bromo-1,7-dihydroxyxanthone should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis of a Novel Brominated Dibenzofuran

The synthesis of dibenzofurans can be achieved through various methods, including the Ullmann condensation. This protocol outlines a potential pathway for the synthesis of a novel brominated dibenzofuran from this compound.

Protocol 2: Synthesis of 1-Bromo-2,8-dihydroxydibenzofuran-4-carboxylic acid